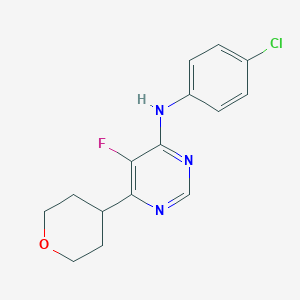![molecular formula C19H27BrN2O2S B15115296 3-(2-bromophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}propanamide](/img/structure/B15115296.png)
3-(2-bromophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-bromophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}propanamide is a complex organic compound that features a bromophenyl group, a thiomorpholine ring, and an oxane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}propanamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the introduction of the thiomorpholine and oxane rings through nucleophilic substitution and cyclization reactions. The final step often involves the formation of the amide bond under mild conditions using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-(2-bromophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}propanamide can undergo various chemical reactions including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
3-(2-bromophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the synthesis of advanced materials with specific properties such as conductivity or fluorescence.
作用机制
The mechanism of action of 3-(2-bromophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}propanamide is not fully understood but is believed to involve interactions with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the thiomorpholine and oxane rings could form hydrogen bonds or electrostatic interactions with other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
2-(4-bromophenyl)thiophene: Another brominated aromatic compound with applications in organic synthesis and material science.
4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide: A compound with a similar bromophenyl group but different heterocyclic rings.
Uniqueness
3-(2-bromophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}propanamide is unique due to its combination of a bromophenyl group with both thiomorpholine and oxane rings. This structural complexity provides a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C19H27BrN2O2S |
|---|---|
分子量 |
427.4 g/mol |
IUPAC 名称 |
3-(2-bromophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide |
InChI |
InChI=1S/C19H27BrN2O2S/c20-17-4-2-1-3-16(17)5-6-18(23)21-15-19(7-11-24-12-8-19)22-9-13-25-14-10-22/h1-4H,5-15H2,(H,21,23) |
InChI 键 |
PZEPNBMYXYIHBR-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1(CNC(=O)CCC2=CC=CC=C2Br)N3CCSCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide](/img/structure/B15115215.png)
![5-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B15115224.png)

amino}-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B15115236.png)
![N-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine](/img/structure/B15115252.png)
![6-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-2-(propan-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B15115255.png)

![3-[2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B15115266.png)
![2-(2-methoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide](/img/structure/B15115278.png)
![1,5-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B15115282.png)
![1-cyclopropanecarbonyl-4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine](/img/structure/B15115290.png)
![3-bromo-2-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide](/img/structure/B15115291.png)
![1,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B15115302.png)
![N-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine](/img/structure/B15115304.png)
